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Compound of Interest

Compound Name: 2-(4-Biphenylyl)-2-propanol

Cat. No.: B1294880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-
biphenylyl)-2-propanol (CAS No. 34352-74-4), a biphenyl derivative of interest in various

research and development applications. Due to the limited availability of experimentally derived

nuclear magnetic resonance (NMR) data in public databases, this guide presents a

combination of reported mass spectrometry (MS) and infrared (IR) spectroscopy data,

alongside predicted ¹H and ¹³C NMR spectral data based on established spectroscopic

principles and analysis of analogous compounds.

Mass Spectrometry (MS)
Mass spectrometry of 2-(4-biphenylyl)-2-propanol was conducted using electron ionization

(EI), a hard ionization technique that provides valuable information about the molecular weight

and fragmentation pattern of the analyte.

Table 1: Mass Spectrometry Data for 2-(4-Biphenylyl)-2-propanol
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m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Proposed Fragment Ion

43 100 [C₃H₇]⁺

152 60 [C₁₂H₈]⁺

169 85 [M - C₂H₅O]⁺

197 95 [M - CH₃]⁺

212 40 [M]⁺ (Molecular Ion)

Data sourced from NIST WebBook.[1]

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
A sample of 2-(4-biphenylyl)-2-propanol is introduced into the ion source of the mass

spectrometer, typically after volatilization by heating.[2] Inside the source, the gaseous

molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing the

ejection of an electron from the molecule to form a molecular ion ([M]⁺).[3][4][5] This high

energy often leads to the fragmentation of the molecular ion into smaller, characteristic

fragment ions.[3][4][5] These ions are then accelerated into a mass analyzer, which separates

them based on their mass-to-charge ratio (m/z). The detector records the abundance of each

ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
The infrared spectrum of 2-(4-biphenylyl)-2-propanol provides key information about the

functional groups present in the molecule. The data presented here was obtained from the gas-

phase spectrum.

Table 2: Infrared (IR) Spectroscopy Data for 2-(4-Biphenylyl)-2-propanol
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Wavenumber (cm⁻¹) Intensity Assignment

~3600 Sharp, Medium O-H stretch (free hydroxyl)

3100-3000 Medium C-H stretch (aromatic)

2980-2940 Strong C-H stretch (aliphatic, -CH₃)

1600-1475 Medium-Weak C=C stretch (aromatic ring)

~1375 Medium C-H bend (-CH₃)

1300-1000 Strong C-O stretch (tertiary alcohol)

860-680 Strong
C-H out-of-plane bend

(aromatic)

Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.[6]

Experimental Protocol: Solid-State Infrared (IR)
Spectroscopy
For a solid sample like 2-(4-biphenylyl)-2-propanol, a common method for obtaining an IR

spectrum is the thin solid film technique.[7] A small amount of the solid is dissolved in a volatile

solvent, such as methylene chloride.[7] A drop of this solution is then placed onto a salt plate

(e.g., NaCl or KBr).[1] The solvent is allowed to evaporate, leaving a thin, solid film of the

compound on the plate.[7] The plate is then placed in the sample holder of an FT-IR

spectrometer, and a beam of infrared radiation is passed through the sample. The detector

measures the frequencies at which the sample absorbs the radiation, resulting in the infrared

spectrum. Alternatively, a Nujol mull or a KBr pellet can be prepared.[1][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct experimental NMR data for 2-(4-biphenylyl)-2-propanol is not readily available in public

spectral databases. The following tables present predicted ¹H and ¹³C NMR chemical shifts.

These predictions are based on the known spectral data of analogous compounds, including

biphenyl and 2-phenyl-2-propanol, and established principles of NMR spectroscopy, such as

the effect of substituent groups on aromatic chemical shifts.
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Predicted ¹H NMR Spectrum
Table 3: Predicted ¹H NMR Data for 2-(4-Biphenylyl)-2-propanol
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~1.6 Singlet 6H 2 x -CH₃

The two methyl

groups are

equivalent and

adjacent to a

quaternary

carbon, resulting

in a singlet. The

chemical shift is

typical for methyl

groups attached

to a carbon

bearing an

oxygen.

~2.2 Singlet 1H -OH

The hydroxyl

proton is a

singlet and its

chemical shift

can vary

depending on

solvent and

concentration.

~7.3-7.6 Multiplet 9H Aromatic Protons The nine

aromatic protons

of the biphenyl

group will appear

as a complex

multiplet in the

aromatic region.

Protons on the

phenyl ring

attached to the

propanol group

will be slightly
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shifted compared

to those on the

terminal phenyl

ring due to the

influence of the

alkyl-hydroxyl

substituent.[10]

[11]

Predicted ¹³C NMR Spectrum
Table 4: Predicted ¹³C NMR Data for 2-(4-Biphenylyl)-2-propanol

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~32 -CH₃
The chemical shift for the two

equivalent methyl carbons.

~73 C-OH

The quaternary carbon

attached to the hydroxyl group

is significantly deshielded by

the oxygen atom.

~127-129 Aromatic CH

Chemical shifts for the

protonated carbons of the

biphenyl rings.

~140-148 Aromatic Quaternary C

The quaternary carbons of the

biphenyl system, including the

carbon attached to the other

phenyl ring and the carbon

attached to the propanol

substituent.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
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A sample of 2-(4-biphenylyl)-2-propanol (typically 5-20 mg) would be dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12] A small amount of a reference

standard, such as tetramethylsilane (TMS), is often added. The tube is placed in the NMR

spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free

induction decay (FID) signal is detected and then Fourier transformed to produce the spectrum.

[13] For ¹³C NMR, a similar process is followed, often with broadband proton decoupling to

simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon

atom.[13][14]

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 2-(4-biphenylyl)-2-propanol.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Compound Synthesis/
Purification
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(Dissolution, Mull, etc.)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy
(¹H, ¹³C)

Molecular Weight &
Fragmentation Functional Groups Chemical Structure &
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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